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Compound of Interest

Compound Name: 2-Phenyl-1-(pyridin-2-yl)ethanone

Cat. No.: B1582911

An In-Depth Technical Guide to 2-Phenyl-1-(pyridin-2-yl)ethanone

Abstract

2-Phenyl-1-(pyridin-2-yl)ethanone, a heteroaromatic ketone, serves as a pivotal structural
motif and versatile intermediate in the realms of organic synthesis and medicinal chemistry. Its
unique architecture, featuring a phenyl ring, a pyridine ring, and a ketone linker, provides a
scaffold capable of engaging in a variety of non-covalent interactions, such as 1-1 stacking
and hydrogen bonding.[1] This guide offers a comprehensive overview of the fundamental
properties of 2-Phenyl-1-(pyridin-2-yl)ethanone, including its physicochemical characteristics,
synthesis, chemical reactivity, and spectroscopic profile. Furthermore, it delves into its
significant applications, most notably as a precursor for biologically active molecules, including
novel iron chelators with therapeutic potential against HIV-1.[2] Detailed experimental protocols
and safety guidelines are provided to equip researchers, scientists, and drug development
professionals with the technical knowledge required for its effective use.

Nomenclature and Chemical Structure
o Systematic IUPAC Name: 2-Phenyl-1-(pyridin-2-yl)ethanone[1]

e CAS Number: 27049-45-2[3]

e Molecular Formula: C13H11NOJ[3]
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e Synonyms: Benzyl 2-pyridyl ketone

The structure consists of an ethanone core substituted with a phenyl group at the C2 position
and a pyridin-2-yl group at the C1 (carbonyl) position.

Physicochemical Properties

The core physical and chemical data for 2-Phenyl-1-(pyridin-2-yl)ethanone are summarized
below. This information is critical for its handling, reaction setup, and purification.

Property Value Source(s)

Molecular Weight 197.23 g/mol [1][3]

Not specified; typically a solid
Appearance General knowledge
at room temperature

Store in a dry, cool, and well-
Storage Temperature ) [415]
ventilated place

Further data such as melting point, boiling point, and specific solubility are not consistently
reported across public datasheets and should be determined empirically for a given sample.

Synthesis and Chemical Reactivity
Synthetic Pathways

2-Phenyl-1-(pyridin-2-yl)ethanone is not a naturally occurring compound and must be
synthesized. Its synthesis typically involves the formation of the C-C bond between the
carbonyl carbon and the benzyl group. Common laboratory-scale strategies leverage
organometallic reagents.

A prevalent and effective method involves the reaction of a benzyl Grignard reagent
(benzylmagnesium halide) with a pyridine-2-carbonitrile. The causality behind this choice lies in
the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbon of
the nitrile. A subsequent acidic workup hydrolyzes the intermediate imine to yield the desired
ketone.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1582911?utm_src=pdf-body
https://www.benchchem.com/product/b1582911
https://hoffmanchemicals.com/products/27049-45-2-2-phenyl-1-pyridin-2-ylethanone
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0362261.htm
https://www.fishersci.com/store/msds?partNumber=AC102680250&countryCode=US&language=en
https://www.benchchem.com/product/b1582911?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582911?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactants
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Grignard Intermediate Imine Acidic -
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( Benzylmagnesium Halide )

Click to download full resolution via product page
Caption: General workflow for Grignard-based synthesis.

Another viable route involves the reaction of 2-picoline (2-methylpyridine) with a strong base
like n-butyllithium (nBuLi) to generate a nucleophilic carbanion, which can then react with a
benzonitrile derivative, followed by hydrolysis.[6]

Core Reactivity

The chemical behavior of 2-Phenyl-1-(pyridin-2-yl)ethanone is dictated by its ketone
functional group and the adjacent aromatic systems.

e Reduction: The ketone can be efficiently reduced to the corresponding secondary alcohol, 1-
(pyridin-2-yl)-2-phenylethanol. This is a standard transformation achieved with common
reducing agents like sodium borohydride (NaBHa4) or lithium aluminum hydride (LiAlH4). The
choice of reagent depends on the desired reaction conditions and tolerance of other
functional groups.[1]

» Nucleophilic Addition: The electrophilic carbonyl carbon is a prime target for attack by various
nucleophiles (e.g., organometallics, cyanide, amines), providing a gateway to more complex
molecular structures.[1]

o Enolate Formation: The methylene protons (a-protons) adjacent to the carbonyl group are
acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then
participate in subsequent alkylation or condensation reactions, allowing for further
functionalization at the C2 position.
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Caption: Key chemical reactions of the title compound.

Spectroscopic Analysis

Spectroscopic data is essential for confirming the identity and purity of 2-Phenyl-1-(pyridin-2-
yl)ethanone after synthesis.

1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons of both the phenyl and pyridinyl rings, typically in the range of & 7.0-8.5 ppm. A
characteristic singlet for the two methylene (CHz) protons would appear further upfield, likely
between & 4.0-4.5 ppm.

e 13C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon around &
190-200 ppm. Signals for the aromatic carbons will be observed in the & 120-160 ppm
region, while the methylene carbon will appear around & 45-55 ppm.[7]

e Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong
absorption band corresponding to the C=0 (ketone) stretch, typically found in the region of
1680-1700 cm~*. Absorptions for C=C and C=N stretching from the aromatic rings will be
seen in the 1400-1600 cm~! range.

e Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M*)
corresponding to its molecular weight (197.23 g/mol ).[3]

Applications and Biological Significance
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This compound is primarily valued as a versatile building block for constructing more complex
molecules.[1] Its significance in drug development is particularly noteworthy.

Intermediate in Medicinal Chemistry

The structure is a valuable scaffold for designing molecules that can interact with biological
targets such as enzymes and receptors. The pyridine ring can act as a hydrogen bond
acceptor, while the phenyl ring can engage in hydrophobic and 1t-1t stacking interactions,
making it a privileged fragment in drug design.[1]

HIV-1 Transcription Inhibition

A key application of this scaffold is in the development of novel HIV-1 inhibitors. Research has
demonstrated that Phenyl-1-pyridin-2-yl-ethanone-based iron chelators can significantly inhibit
HIV-1 transcription.[2] These compounds function by chelating intracellular iron, which in turn
inhibits the activity of cyclin-dependent kinases CDK2 and CDK9. CDK9 is a crucial component
of the positive transcription elongation factor b (P-TEFb), which is hijacked by the HIV-1 Tat
protein to activate viral gene transcription. By inhibiting these kinases, the compounds
suppress the production of viral components. This mechanism represents a promising
therapeutic strategy against HIV-1.[2]
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Caption: Pathway from intermediate to therapeutic application.

Safety and Handling

Proper handling of 2-Phenyl-1-(pyridin-2-yl)ethanone is imperative in a laboratory setting.
The following information is synthesized from available Safety Data Sheets (SDS).
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e GHS Hazard Classification:

o

[¢]

[e]

[e]

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[8]
Skin Irritation (Category 2), H315: Causes skin irritation.[9]
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[9]

Specific target organ toxicity - single exposure (Category 3), Respiratory system, H335:
May cause respiratory irritation.[9]

 Precautionary Measures:

Prevention: Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or
smoke when using this product. Wear protective gloves, eye protection, and face
protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust, fumes, or
vapors.[8]

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store
locked up.[5]

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and acid
chlorides.[5]

o First-Aid Procedures:

[e]

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.

[°]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON
CENTER or doctor if you feel unwell.[9]
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Experimental Protocols
Protocol: Synthesis via Grighard Reaction

This protocol describes a general procedure for the synthesis of 2-Phenyl-1-(pyridin-2-
yl)ethanone from pyridine-2-carbonitrile and benzylmagnesium chloride.

Materials:

Magnesium turnings

Anhydrous tetrahydrofuran (THF)

Benzyl chloride

Pyridine-2-carbonitrile

1 M Hydrochloric acid (HCI)

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSQOa)

Standard glassware for anhydrous reactions (oven-dried)

Procedure:

o Grignard Reagent Preparation:

[¢]

Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a
nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen.

o Place magnesium turnings (1.1 eq) in the flask.

o Add a solution of benzyl chloride (1.0 eq) in anhydrous THF via the dropping funnel. A
small crystal of iodine may be added to initiate the reaction.

o Causality: Anhydrous conditions are critical as Grignard reagents react violently with
water. THF is the solvent of choice as it solvates the magnesium complex, facilitating the
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o

reaction.

Once the exothermic reaction begins, add the remaining benzyl chloride solution dropwise
to maintain a gentle reflux. After the addition is complete, reflux the mixture for 1-2 hours
to ensure complete formation of the Grignard reagent.

e Reaction with Nitrile:

o

Cool the Grignard solution to 0 °C using an ice bath.

Slowly add a solution of pyridine-2-carbonitrile (1.0 eq) in anhydrous THF via the dropping
funnel.

Causality: The reaction is highly exothermic; slow addition at low temperature is necessary
to control the reaction rate and prevent side reactions.

After addition, allow the mixture to warm to room temperature and stir for 4-6 hours or until
TLC analysis indicates consumption of the starting material.

o Workup and Purification:

o

Cool the reaction mixture again to 0 °C and cautiously quench by the slow, dropwise
addition of 1 M HCI. This step hydrolyzes the intermediate imine-magnesium salt.

Causality: The acidic workup protonates the intermediate, leading to hydrolysis. It must be
done slowly and at a low temperature to manage the heat evolved.

Continue adding acid until the aqueous layer is acidic (pH ~1-2). Stir vigorously for 1 hour
to complete hydrolysis.

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate
(3x).

Combine the organic layers and wash with saturated sodium bicarbonate solution (to
neutralize excess acid) and then with brine.

Dry the organic layer over anhydrous MgSOa, filter, and concentrate under reduced
pressure.
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o Purify the resulting crude product by column chromatography (silica gel, using a
hexane/ethyl acetate gradient) to yield the pure ketone.

e Characterization:

o Confirm the structure and purity of the final product using *H NMR, 13C NMR, and IR
spectroscopy, comparing the data to expected values.

Conclusion

2-Phenyl-1-(pyridin-2-yl)ethanone is a compound of significant utility, bridging the gap
between simple starting materials and complex, high-value molecules. Its straightforward
synthesis, predictable reactivity, and the strategic importance of its structural motifs make it an
indispensable tool for chemists. The demonstrated application of its derivatives as potent HIV-1
transcription inhibitors underscores its relevance in modern drug discovery and highlights the
potential for further exploration of this versatile chemical scaffold. This guide provides the
foundational knowledge necessary for its safe and effective application in a research and
development context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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